

# TES-1025: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

**TES-1025**, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), has emerged as a promising therapeutic candidate for a range of metabolic and age-related diseases.[1][2] Its mechanism of action centers on the inhibition of ACMSD, a key enzyme in the kynurenine pathway, thereby redirecting tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of **TES-1025**, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

## In Vitro versus In Vivo Performance: A Data-Driven Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TES-1025**, highlighting its efficacy in modulating NAD+ levels and its therapeutic effects in preclinical models.

#### **Table 1: In Vitro Efficacy of TES-1025**



| Parameter                  | Cell Type                    | Concentration                              | Result                      |
|----------------------------|------------------------------|--------------------------------------------|-----------------------------|
| ACMSD Inhibition           | Recombinant human<br>ACMSD   | IC50: 13 nM                                | Potent enzymatic inhibition |
| Ki: 0.85 ± 0.22 nM         | Competitive binding          |                                            |                             |
| NAD+ Enhancement           | Mouse Primary<br>Hepatocytes | 1 μΜ                                       | ~1.5-fold increase          |
| Human HK-2 Kidney<br>Cells | 100 μΜ                       | Significant increase                       |                             |
| Cellular Function          | Human HK-2 Kidney<br>Cells   | 100 μΜ                                     | Increased ATP content       |
| Human HK-2 Kidney<br>Cells | 100 μΜ                       | Attenuation of cisplatin-induced apoptosis |                             |

Table 2: In Vivo Efficacy of TES-1025 in Mice



| Parameter                            | Tissue/Model              | Dosage                                                 | Result                                                          |
|--------------------------------------|---------------------------|--------------------------------------------------------|-----------------------------------------------------------------|
| NAD+ Enhancement                     | Liver                     | 15 mg/kg/day (10<br>days)                              | ~1.5-fold increase                                              |
| Kidney                               | 15 mg/kg/day (10<br>days) | ~1.7-fold increase                                     |                                                                 |
| Brain                                | 15 mg/kg/day (10<br>days) | ~1.3-fold increase                                     |                                                                 |
| NAFLD Model                          | Liver                     | 15 mg/kg/day                                           | Attenuation of hepatic steatosis                                |
| Plasma                               | 15 mg/kg/day              | Reduction in ALT and AST levels                        |                                                                 |
| AKI Model (Cisplatin-induced)        | Plasma                    | 15 mg/kg/day                                           | Normalization of creatinine, BUN, and KIM1 levels               |
| Kidney                               | 15 mg/kg/day              | Preservation of<br>Glomerular Filtration<br>Rate (GFR) |                                                                 |
| Kidney                               | 15 mg/kg/day              | Less pronounced drop in NAD+ levels                    |                                                                 |
| Kidney                               | 15 mg/kg/day              | Reduced cumulative<br>histopathological<br>score       | <u>-</u>                                                        |
| AKI Model (Ischemia-<br>Reperfusion) | Kidney                    | 15 mg/kg/day                                           | Protection from<br>structural and<br>functional renal<br>damage |
| Kidney                               | 15 mg/kg/day              | Higher NAD+ levels detected                            |                                                                 |

Table 3: In Vivo Pharmacokinetics of TES-1025 in Mice



| Route               | Dose      | Cmax       | t1/2    | AUC0-8h<br>(Liver)       | AUC0-8h<br>(Kidney) |
|---------------------|-----------|------------|---------|--------------------------|---------------------|
| Intravenous<br>(IV) | 0.5 mg/kg | -          | ~5.33 h | -                        | -                   |
| Oral (PO)           | 5 mg/kg   | 2570 ng/mL | -       | 19,200<br>h <i>ng/mL</i> | 36,600<br>hng/mL    |

### **Signaling Pathway and Experimental Workflows**

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Mechanism of **TES-1025** action in the kynurenine pathway.





Click to download full resolution via product page

Caption: Overview of in vitro and in vivo experimental workflows.

# Detailed Experimental Protocols In Vitro ACMSD Inhibition Assay

- Enzyme and Substrate: Recombinant human ACMSD was used. The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), was generated in situ from 3-hydroxyanthranilic acid using 3-hydroxyanthranilate 3,4-dioxygenase.
- Assay Principle: The assay measures the decrease in absorbance at 360 nm, which corresponds to the enzymatic conversion of ACMS by ACMSD.
- Procedure:



- A pre-assay mixture containing 3-hydroxyanthranilic acid and 3-hydroxyanthranilate 3,4dioxygenase was incubated to generate ACMS.
- Once the ACMS formation was complete, ACMSD and varying concentrations of TES-1025 were added to the mixture.
- The initial rate of absorbance decrease at 360 nm was measured.
- The IC50 value was determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.
- For Ki determination, the assay was performed with varying concentrations of both the substrate and TES-1025.

### **In Vitro Cellular Assays**

- Cell Lines: Mouse primary hepatocytes and human kidney proximal tubule epithelial cells (HK-2) were used.
- Treatment: Cells were treated with **TES-1025** (e.g., 1 μM for hepatocytes, 100 μM for HK-2 cells) for a specified duration (e.g., 24 hours).
- NAD+ Measurement:
  - Cells were harvested and lysed.
  - NAD+ levels in the cell lysates were quantified using a commercially available NAD/NADH assay kit, typically based on a lactate dehydrogenase cycling reaction.
- ATP Measurement: Cellular ATP levels were measured using a commercial ATP assay kit, which relies on the luciferin-luciferase reaction.
- Apoptosis Assay: Apoptosis was induced using cisplatin. The anti-apoptotic effect of TES-1025 was assessed by measuring caspase-3/7 activity using a luminescent assay.

#### In Vivo Animal Studies

Animal Models:



- NAFLD Model: Male C57BL/6J mice were fed a methionine- and choline-deficient (MCD)
   diet to induce non-alcoholic fatty liver disease.
- AKI Model (Cisplatin-induced): Acute kidney injury was induced in male C57BL/6J mice by a single intraperitoneal injection of cisplatin.
- AKI Model (Ischemia-Reperfusion): Renal ischemia was induced by clamping the renal pedicles for a defined period, followed by reperfusion.
- Drug Administration: TES-1025 was administered to the animals via oral gavage, typically at a dose of 15 mg/kg body weight per day.
- Sample Collection and Analysis:
  - Blood: Blood samples were collected to measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine, and kidney injury molecule-1 (KIM-1) using standard biochemical assays.
  - Tissues (Liver, Kidney, Brain): Tissues were harvested for NAD+ measurement (as described in the in vitro protocol) and histological analysis.
  - Histopathology: Tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for morphological evaluation. A scoring system was used to quantify the degree of tissue damage (e.g., steatosis, inflammation, necrosis).
  - Glomerular Filtration Rate (GFR): GFR was measured to assess renal function.

### Conclusion

The experimental data presented in this guide demonstrate that **TES-1025** is a potent inhibitor of ACMSD with significant effects both in vitro and in vivo. In cellular systems, it effectively increases NAD+ levels and shows protective effects against cellular stress. These findings translate to robust in vivo efficacy in preclinical models of NAFLD and AKI, where **TES-1025** administration leads to increased tissue NAD+ levels, improved biochemical markers of organ function, and reduced histopathological damage. The favorable pharmacokinetic profile of **TES-1025** further supports its potential as a therapeutic agent. This comparative guide provides a



solid foundation for researchers to design further studies and explore the full therapeutic utility of **TES-1025**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- To cite this document: BenchChem. [TES-1025: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#comparing-in-vitro-and-in-vivo-effects-of-tes-1025]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com